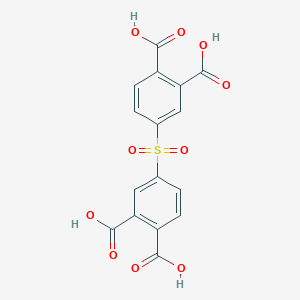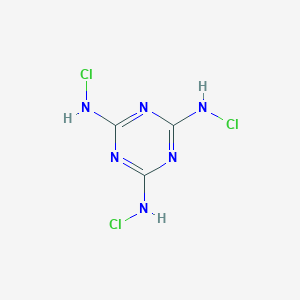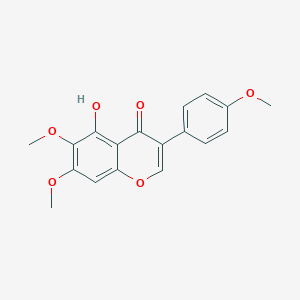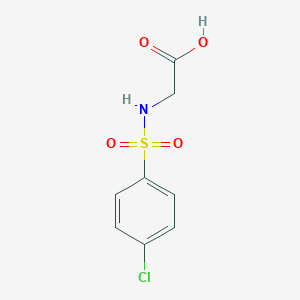
(4-Chloro-benzenesulfonylamino)-acetic acid
説明
Synthesis Analysis
The synthesis of compounds similar to (4-Chloro-benzenesulfonylamino)-acetic acid involves intricate chemical processes that include the manipulation of the L-tyrosine core, leading to significant conformational differences and unique intramolecular interactions (Khan et al., 2011). Electrochemical studies provide alternative methods for synthesis, showing the potential for creating derivatives through oxidation and reaction with nucleophiles (Mohamadighader et al., 2020).
Molecular Structure Analysis
The molecular structure of (4-Chloro-benzenesulfonylamino)-acetic acid and its derivatives can exhibit a range of intramolecular aromatic π-π stacking and short C-H···O interactions, which are crucial for understanding its chemical behavior and reactivity (Khan et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving (4-Chloro-benzenesulfonylamino)-acetic acid derivatives often result in complex interactions, such as the formation of diaryl sulfone and N-phenylbenzenesulfonamide derivatives under electrochemical conditions (Mohamadighader et al., 2020). These reactions are essential for developing new synthetic pathways and understanding the compound's reactivity.
Physical Properties Analysis
The physical properties of (4-Chloro-benzenesulfonylamino)-acetic acid derivatives, including solubility, crystal structure, and thermal stability, are critical for their application in various fields. Studies provide insights into the solubility in different solvents, crystal packing stabilized by intermolecular hydrogen bonds, and thermal properties through Thermo Gravimetric and Differential Thermal analyses (Leela et al., 2009).
Chemical Properties Analysis
The chemical properties of (4-Chloro-benzenesulfonylamino)-acetic acid and its analogs involve a detailed examination of their reactivity, potential as intermediates in organic synthesis, and the role of substituents in influencing these properties. Research has shown that these compounds can engage in various reactions, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Gelmi et al., 1997).
科学的研究の応用
Summary of the Application
“(4-Chloro-benzenesulfonylamino)-acetic acid” is a key intermediate in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown potential antiviral activity against the tobacco mosaic virus .
Methods of Application or Experimental Procedures
The synthesis process starts with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivatives .
Results or Outcomes
The bioassay tests showed that some of these sulfonamide derivatives possessed certain anti-tobacco mosaic virus activity .
Antioxidant and Antimicrobial Research
Summary of the Application
“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes . These complexes have shown potential antioxidant and antimicrobial activity .
Methods of Application or Experimental Procedures
The synthesis process involves a one-pot synthesis of tetra-substituted imidazole by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .
Results or Outcomes
The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that the metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .
Antimicrobial and Toxicity Research
Summary of the Application
“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential antimicrobial activity and toxicity features .
Methods of Application or Experimental Procedures
The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
Results or Outcomes
The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Anticancer Research
Summary of the Application
“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential anticancer activity .
Methods of Application or Experimental Procedures
The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
Results or Outcomes
The new compounds were assessed for their anticancer activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The anticancer evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited anticancer activity against various cancer cell lines .
Anti-inflammatory Research
Summary of the Application
“(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential anti-inflammatory activity .
Methods of Application or Experimental Procedures
The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .
Results or Outcomes
The new compounds were assessed for their anti-inflammatory activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The anti-inflammatory evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited anti-inflammatory activity against various inflammatory conditions .
Safety And Hazards
将来の方向性
The study and application of “(4-Chloro-benzenesulfonylamino)-acetic acid” could potentially be expanded in various directions, depending on the specific properties and reactivity of the compound . For example, it could be used in the synthesis of other complex organic compounds, or it could be studied for its potential applications in various chemical reactions .
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHABFZMAUWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353243 | |
| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzenesulfonylamino)-acetic acid | |
CAS RN |
13029-72-6 | |
| Record name | N-[(4-Chlorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





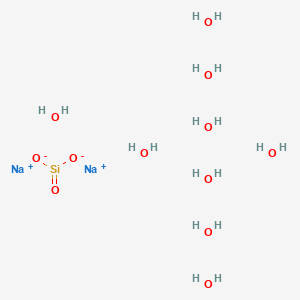
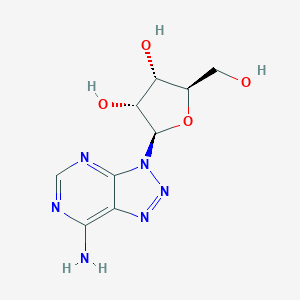
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
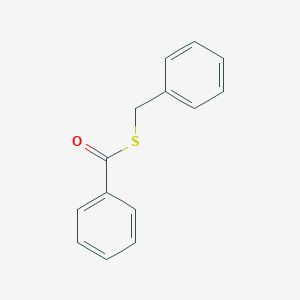
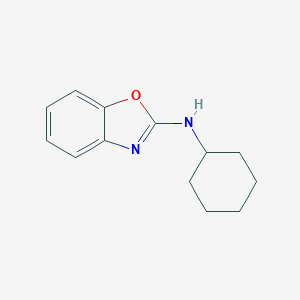
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
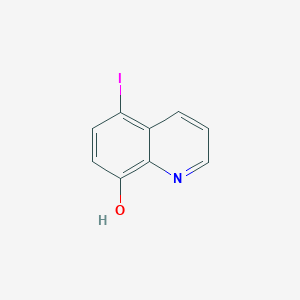
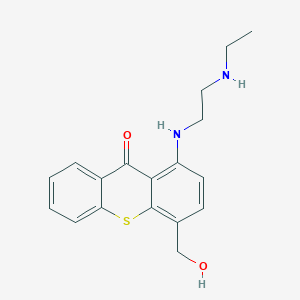
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
